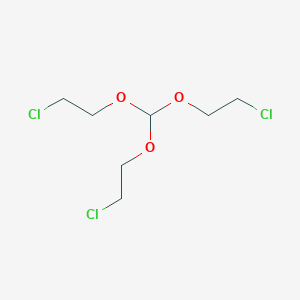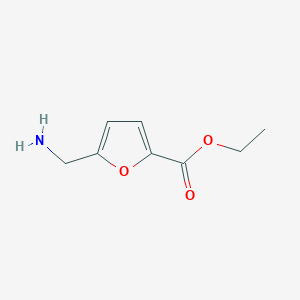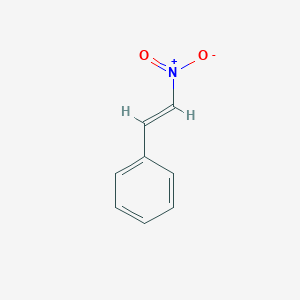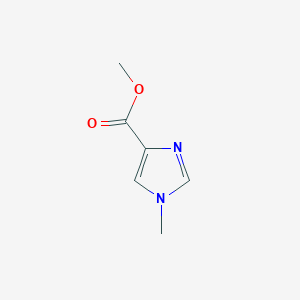![molecular formula C15H24ClNO3 B091948 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride CAS No. 16079-18-8](/img/structure/B91948.png)
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride, also known as AHPP, is a synthetic compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to inhibit the activity of various kinases and transcription factors, which may contribute to its anti-tumor and neuroprotective effects. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways, which may be involved in its cardioprotective effects.
Effets Biochimiques Et Physiologiques
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to improve cardiac function and reduce myocardial infarct size in various animal models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride in lab experiments is its high purity and well-characterized chemical structure, which allows for precise dosing and reproducible results. However, one limitation of using 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Orientations Futures
There are several potential future directions for research on 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the evaluation of its therapeutic potential in various disease models. In addition, the use of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride represents a promising compound for further investigation in the field of drug discovery and development.
Méthodes De Synthèse
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-hydroxy-3-(isopropylamino)propyl phenol with allyl bromide, followed by treatment with hydrochloric acid to yield the hydrochloride salt of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride. This process has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. Studies have demonstrated that 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride exhibits anti-tumor activity in various cancer cell lines, and may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Propriétés
Numéro CAS |
16079-18-8 |
|---|---|
Nom du produit |
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Formule moléculaire |
C15H24ClNO3 |
Poids moléculaire |
301.81 g/mol |
Nom IUPAC |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-prop-2-enylphenol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-6-12-7-5-8-14(15(12)18)19-10-13(17)9-16-11(2)3;/h4-5,7-8,11,13,16-18H,1,6,9-10H2,2-3H3;1H |
Clé InChI |
QWBMTZLHKLAGJK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Autres numéros CAS |
16079-18-8 |
Synonymes |
6-allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



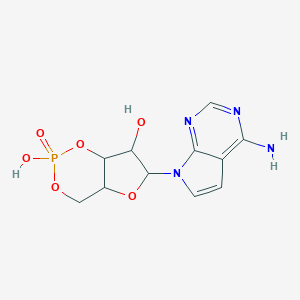
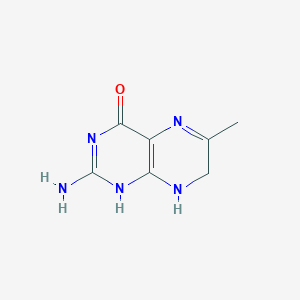
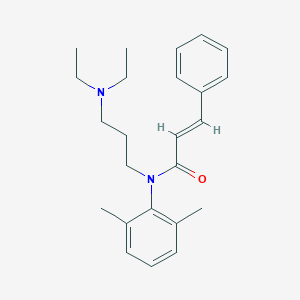
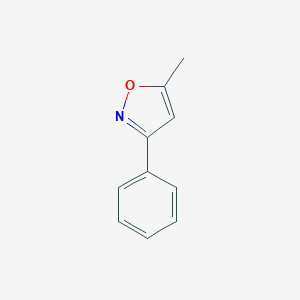
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
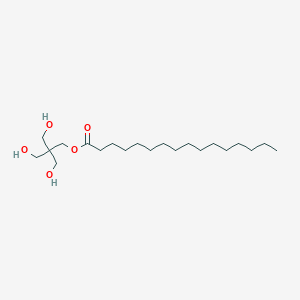
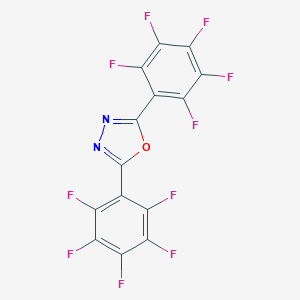
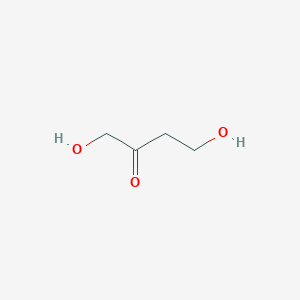
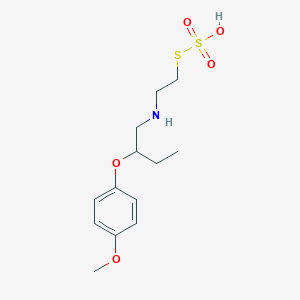
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
